2',3'-Cyclic AMP
Overview
Description
2’,3’-Cyclic AMP is a second messenger molecule that plays a crucial role in cellular signaling. It is synthesized in response to cytosolic double-stranded DNA (dsDNA) and activates the innate immune STING (Stimulator of Interferon Genes) pathway . Unlike the more well-known cyclic AMP (cAMP), which is involved in various cellular processes, 2’,3’-cGAMP has distinct functions related to immunity and cancer progression.
Synthesis Analysis
The synthesis of 2’,3’-cGAMP involves the action of the enzyme Cyclic GMP-AMP synthase (cGAS) . When cGAS binds to cytosolic dsDNA, it catalyzes the production of 2’,3’-cGAMP. This second messenger then triggers the STING signaling pathway, leading to the expression of type I interferons and other immune responses .
Molecular Structure Analysis
The molecular structure of 2’,3’-cGAMP consists of adenosine and guanosine linked via two phosphodiester bonds. It exists in multiple isomers, including 3’3’-cGAMP, 3’2’-cGAMP, and the specific 2’3’-cGAMP . The unique arrangement of these nucleotides contributes to its specific biological functions.
Chemical Reactions Analysis
2’,3’-cGAMP participates in various chemical reactions within cells. Its interaction with the STING receptor initiates downstream signaling events, leading to the activation of transcription factors like IRF3 and subsequent interferon production .
Scientific Research Applications
Biochemistry: Synthesis and Purification of cGAMP
Summary
In biochemistry, cGAMP is synthesized as an agonist for the STING pathway, with implications for immunotherapy and vaccine adjuvants .
Methods
Researchers utilized E. coli cells expressing murine cGAS to produce cGAMP, optimizing conditions to increase yield and developing a single-step purification process .
Results
The optimized process improved cGAMP yield by 30%, from 146 mg/L to 186 ± 7 mg/mL, with a purification yield of 60 ± 2 mg/L cGAMP .
Molecular Biology: cGAMP in Cancer Progression
Summary
Molecular biology explores cGAMP’s role in cancer progression through cell autonomous and non-autonomous mechanisms .
Methods
Studies focus on the synthesis, transmission, and degradation of cGAMP, and its dual functions in STING-dependent pathways .
Results
cGAMP is identified as a key player in modulating tumor microenvironment and immune cell functions, offering potential therapeutic strategies .
Pharmacology: cGAMP as a Therapeutic Agent
Summary
Pharmacology investigates cGAMP’s therapeutic potential in cancer treatment, acting as an immunotransmitter .
Methods
Clinical trials are conducted with STING agonists to evaluate their efficacy in mediating cancer progression .
Results
Promising pre-clinical results show that STING agonists can heat up the tumor microenvironment, leading to immune cell infiltration and IFN secretion .
Immunology: cGAMP in Immune Signaling
Summary
Immunology research focuses on cGAMP’s significance in inflammation and immune-associated pathologies .
Methods
Structural studies of cGAMP transporters provide insights into their channel architectures and functional capabilities .
Results
Insights into regulated channel-mediated transport of cGAMP have defined its role as an ‘immunotransmitter’ with therapeutic implications .
Neuroscience: cAMP in Axonal Regeneration
Summary
Neuroscience studies the role of cAMP in promoting axonal growth and overcoming myelin-associated inhibition .
Methods
Experiments involve manipulating cAMP levels in neurons and observing the effects on neurite outgrowth .
Results
Elevating cAMP levels in older neurons can block myelin-associated glycoprotein (MAG) inhibition, suggesting a developmental regulation of neuronal cAMP levels .
Cancer Research: cGAMP in Antitumor Responses
Summary
Cancer research delves into cGAMP’s role in antitumor responses, particularly in the context of the cGAS-STING pathway .
Methods
The focus is on understanding how activated STING pathways contribute to antitumor responses via the tumor microenvironment .
Results
STING agonists show potential in clinical trials, indicating that the cGAS-STING pathway is a promising direction for cancer immunotherapy .
These applications demonstrate the versatility of 2’,3’-Cyclic AMP in advancing scientific research across multiple disciplines, offering promising avenues for therapeutic interventions and a deeper understanding of cellular mechanisms.
Autoimmune Diseases: cAMP Pathway as a Therapeutic Target
Summary
The cAMP pathway is investigated for its therapeutic potential in autoimmune diseases, where modulation of cAMP levels can have significant effects .
Methods
Pharmacotherapeutic agents targeting cyclic nucleotide metabolism are studied for their ability to regulate both cAMP and cGMP pathways .
Results
The cross-regulation of these pathways has important implications for the treatment of autoimmune diseases, with cAMP serving multiple downstream pathways .
Drug Development: cAMP-Related Signaling Pathways
Summary
cAMP-related signaling pathways are targets for drug development, with pharmaceuticals modulating cAMP levels to treat diseases like asthma and heart failure .
Methods
Research involves the use of drugs that can increase or decrease cAMP levels, coordinating various physiological processes .
Results
cAMP is central to cellular signaling, and its modulation has been effective in treating a range of conditions, demonstrating its significance in therapeutic applications .
Innate Immunity: cGAMP’s Role in Viral Defense
Summary
cGAMP plays a crucial role in innate immunity and defense against viral infections by activating the STING pathway .
Results
This mechanism is essential for antiviral responses, with cGAMP acting as a key second messenger in the process .
Environmental Sustainability: Recombinant Production of cGAMP
Summary
The recombinant production of cGAMP is explored for its environmental sustainability, avoiding the use of organic solvents in its synthesis .
Methods
E. coli cells are used for whole-cell biocatalysis to produce cGAMP, with an emphasis on optimizing conditions for higher yield and purification .
Results
The method achieved a 30% improvement in yield and provided a more sustainable and environmentally friendly process for cGAMP production .
Antiviral Activity: cGAMP in Insect Immunity
Summary
cGAMP is identified as an endogenous natural ligand of STING in insects, activating antiviral activity via NF-κB-dependent signaling .
Methods
Research focuses on the production of cGAMP by a dsRNA sensor in Drosophila upon stimulation, which activates STING .
Results
This activation induces antiviral activity, highlighting cGAMP’s importance in the immune response of insects .
Cellular Damage Response: cGAMP as a Danger Signal
Summary
cGAMP functions as a potent danger signal indicative of cellular damage, cancer, or pathogenic infection .
Methods
The recognition of mislocalized dsDNA by cGAS leads to the synthesis of cGAMP, which then activates STING signaling .
Results
This signaling cascade results in the secretion of interferons, positioning cGAMP as a crucial messenger in the cellular damage response .
Future Directions
properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(4(1-16)19-10)20-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYWVDDIPVNLME-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)CO)OP(=O)(O4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37063-35-7 (mono-hydrochloride salt) | |
Record name | 2',3'-Cyclic AMP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20979567 | |
Record name | 4-(6-Amino-9H-purin-9-yl)-2-hydroxy-6-(hydroxymethyl)tetrahydro-2H-2lambda~5~-furo[3,4-d][1,3,2]dioxaphosphol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20979567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Cyclic AMP | |
CAS RN |
634-01-5 | |
Record name | 2′,3′-cAMP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=634-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',3'-Cyclic AMP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(6-Amino-9H-purin-9-yl)-2-hydroxy-6-(hydroxymethyl)tetrahydro-2H-2lambda~5~-furo[3,4-d][1,3,2]dioxaphosphol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20979567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adenosine cyclic 2',3'-(hydrogen phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.184 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ADENOSINE CYCLIC 2',3'-(HYDROGEN PHOSPHATE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF9KK48263 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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